
1-(2-Naphthoyl)piperazine hydrochloride
Descripción general
Descripción
1-(2-Naphthoyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H16N2O . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .
Synthesis Analysis
The synthesis of 1-(2-Naphthoyl)piperazine hydrochloride involves several steps. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent development in the synthesis of piperazines involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of 1-(2-Naphthoyl)piperazine hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . This structure is key to its chemical properties and reactivity .Chemical Reactions Analysis
1-(2-Naphthoyl)piperazine hydrochloride can undergo various chemical reactions. For instance, it can participate in C–H vinylation, which proceeds through a similar radical coupling pathway as C–H arylation .Physical And Chemical Properties Analysis
1-(2-Naphthoyl)piperazine hydrochloride has several physical and chemical properties. It has a specific molecular weight and a defined structure . More detailed information about its melting point, boiling point, density, and other physical properties can be found on chemical databases .Aplicaciones Científicas De Investigación
Pharmacological Properties
1-(2-Naphthoyl)piperazine hydrochloride has been explored for its diverse pharmacological properties. Notably, Červená et al. (1975) synthesized naphthylpiperazines, including derivatives of 1-(2-Naphthoyl)piperazine, and assessed their pharmacological activities. They found that certain derivatives displayed significant antireserpine effects and neuroleptic activity, indicating their potential as neurotropic and cardiovascular agents (Červená et al., 1975).
Antimicrobial and Antibacterial Properties
Verma and Singh (2015) synthesized a ligand precursor involving 2-chloro-3-amino-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine, which showed strong antimicrobial and antibacterial activities. This study highlights the potential of 1-(2-Naphthoyl)piperazine hydrochloride in developing new antimicrobial agents (Verma & Singh, 2015).
Luminescent Properties
Gan et al. (2003) synthesized piperazine substituted naphthalimide compounds, demonstrating their significant luminescent properties. These compounds, including derivatives of 1-(2-Naphthoyl)piperazine, have potential applications in fluorescence spectroscopy and as pH probes (Gan et al., 2003).
Cancer Research
Menezes et al. (2018) studied the cytotoxic effects of 1-(1-Naphthyl)piperazine, a derivative of 1-(2-Naphthoyl)piperazine, on melanoma cells. They found that it induced apoptosis and oxidative stress in these cells, suggesting its potential application in skin cancer treatment (Menezes et al., 2018).
Fluorescent Probes
Pak et al. (2016) developed a mitochondria-targeting hydrogen sulfide fluorescent probe based on a piperazine-based naphthalimide scaffold. This probe, related to 1-(2-Naphthoyl)piperazine, could be used for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
naphthalen-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-9-7-16-8-10-17)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,16H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRVRUWOIWQQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalene-2-carbonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







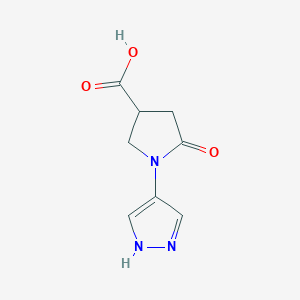
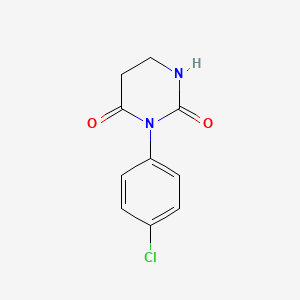
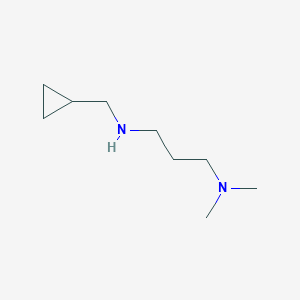
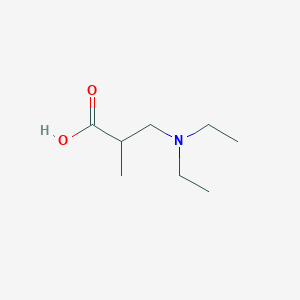
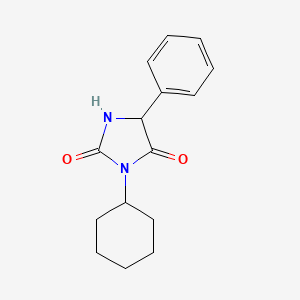
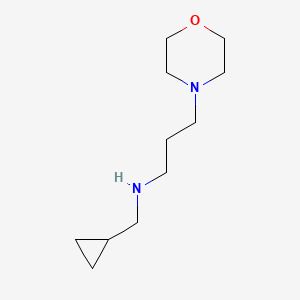
![4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B1418953.png)


